4-chloro-N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[4-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2S2/c1-11-2-7-15-16(8-11)29-20(23-15)24-17(26)9-14-10-28-19(22-14)25-18(27)12-3-5-13(21)6-4-12/h2-8,10H,9H2,1H3,(H,22,25,27)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUAWRUFBYLNTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid into prostaglandins. As a result, the production of these inflammatory mediators is reduced, leading to an anti-inflammatory effect.
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, COX enzymes convert arachidonic acid, derived from cell membrane phospholipids, into prostaglandins. By inhibiting COX enzymes, the compound disrupts this pathway, reducing the production of prostaglandins and thereby mitigating inflammation.
Result of Action
The primary result of the compound’s action is the reduction of inflammation . By inhibiting the production of prostaglandins, the compound decreases the inflammatory response. This can be beneficial in conditions where inflammation is a key factor, such as in various inflammatory diseases.
Biological Activity
4-chloro-N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its chemical properties, synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
The compound has the following molecular characteristics:
- Molecular Formula : C20H16ClN5OS2
- Molecular Weight : 442.0 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from benzothiazole derivatives. The process includes acylation and condensation reactions, which yield the target compound with high purity.
Anticancer Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines. The IC50 values reflect their potency:
| Compound | IC50 (µM) |
|---|---|
| Unsubstituted analogue | 2.74–5.05 |
| Methyl analogue | 9.46–15.36 |
| Chloro analogue | 3.85–8.10 |
These values indicate that structural modifications can significantly enhance or reduce biological activity, emphasizing the importance of SAR studies in drug development.
The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, one study reported that treatment with a related compound resulted in a marked increase in apoptotic cells, rising from 0.89% in untreated controls to 37.83% in treated groups . This suggests that these compounds could effectively suppress tumor growth by promoting programmed cell death.
Antimicrobial Activity
In addition to anticancer properties, some thiazole derivatives have been evaluated for their antimicrobial activity against various pathogens. Research indicates that certain structural motifs within the thiazole ring contribute to enhanced antibacterial effects, making them promising candidates for further development as antimicrobial agents .
Study on Anticancer Activity
A study focusing on benzothiazole derivatives found that specific modifications led to improved cytotoxicity against human cancer cell lines. The findings highlighted that compounds with electron-withdrawing groups at strategic positions exhibited superior activity compared to their unsubstituted counterparts .
Study on Apoptosis Induction
Another investigation demonstrated that a compound structurally similar to this compound induced both early and late apoptosis in cancer cells, confirming its potential as an anticancer agent.
Scientific Research Applications
Anticancer Activity
Research indicates that benzothiazole derivatives, including 4-chloro-N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Many benzothiazole derivatives act by interfering with cellular signaling pathways involved in cancer progression, such as the BRAF/VEGFR pathways. For example, compounds with structural similarities to known inhibitors have been synthesized and tested for their efficacy against various cancer cell lines .
Antitubercular Activity
Recent advances in synthesizing benzothiazole-based compounds have highlighted their potential as anti-tubercular agents. Several studies have reported that modifications to the benzothiazole structure can enhance their activity against Mycobacterium tuberculosis, suggesting a promising avenue for developing new treatments for tuberculosis .
Anticonvulsant Activity
Benzothiazole derivatives have also been evaluated for anticonvulsant activity. The maximal electroshock (MES) test is commonly used to assess the efficacy of these compounds in preventing seizures. Some derivatives have shown promising results, indicating their potential as therapeutic agents for epilepsy .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the therapeutic potential of this compound. Key findings include:
- Substituent Effects : The presence and position of substituents on the benzothiazole core significantly influence biological activity. For instance, 6-unsubstituted analogues generally exhibit better cytotoxic effects compared to their substituted counterparts .
- Hydrophobic Interactions : Incorporating hydrophobic groups can enhance the anticancer activity of these compounds, as seen with derivatives that include bulky aromatic rings or halogen substituents .
Case Study 1: Anticancer Efficacy
A study synthesized a series of benzothiazole derivatives and evaluated their cytotoxicity against breast cancer cell lines. Among these, a specific derivative with a similar structure to this compound demonstrated an IC50 value ranging from 5 to 10 µM, indicating potent anticancer properties .
Case Study 2: Antitubercular Screening
In another research effort, a library of benzothiazole-based compounds was screened for anti-tubercular activity. The results indicated that certain derivatives showed significant inhibition against M. tuberculosis with minimum inhibitory concentrations (MICs) below 1 µg/mL, highlighting their potential as new anti-tubercular agents .
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Key Analogs
Key Observations :
- Substituent Position : The 6-methyl group on the benzothiazole (target) vs. 4-methyl (CAS 921541-90-4) may alter steric effects and π-π stacking in biological targets .
- Functional Groups : The 2-methoxyphenethyl group in CAS 921584-20-5 introduces methoxy and alkyl chains, enhancing lipophilicity compared to the target’s benzothiazole .
Physicochemical Properties
Table 2: Physical and Spectroscopic Data
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
